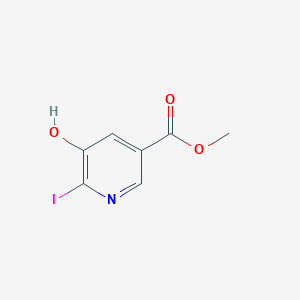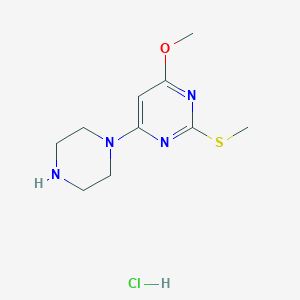
Methyl 5-hydroxy-6-iodopyridine-3-carboxylate
Overview
Description
“Methyl 5-hydroxy-6-iodopyridine-3-carboxylate” is a chemical compound with the CAS Number: 1189816-87-2 . It has a molecular weight of 279.03 and its molecular formula is C7H6INO3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6INO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 5-hydroxy-6-iodopyridine-3-carboxylate” is a powder .Scientific Research Applications
- Anticancer Agents : Researchers explore derivatives of this compound for their potential as anticancer agents. Modifications to the pyridine ring can enhance selectivity and efficacy against specific cancer types .
- Anti-Inflammatory Compounds : Methyl 5-hydroxy-6-iodopyridine-3-carboxylate derivatives may exhibit anti-inflammatory properties, making them valuable in drug discovery .
- Building Block for Heterocyclic Compounds : The iodine substituent provides reactivity, allowing chemists to use this compound as a building block for synthesizing more complex heterocyclic structures .
- Fluorinated Pyridine Synthesis : By reacting with other compounds, Methyl 5-hydroxy-6-iodopyridine-3-carboxylate can serve as a precursor for synthesizing fluorinated pyridines, which find applications in medicinal chemistry and material science .
- Ligand Design : Researchers investigate its coordination chemistry by using it as a ligand in metal complexes. These complexes can have applications in catalysis, sensors, and materials .
- Photophysical Properties : The iodine substitution can influence the photophysical properties of the compound, making it interesting for optoelectronic materials .
- Radioiodination : The iodine atom can be replaced with radioactive iodine isotopes, creating radiolabeled compounds for biological studies and imaging (e.g., PET scans) .
- Environmental Monitoring : Researchers explore the fate and transport of iodinated organic compounds in the environment. Methyl 5-hydroxy-6-iodopyridine-3-carboxylate may serve as a model compound for such studies .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Materials Science and Coordination Chemistry
Biological Studies and Imaging
Environmental Chemistry
Pharmacokinetics and Metabolism Studies
Safety and Hazards
The compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 5-hydroxy-6-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOKYRURRVVDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxy-6-iodopyridine-3-carboxylate | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane](/img/structure/B2391272.png)
![5-(Furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2391273.png)

![Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate](/img/structure/B2391277.png)

![3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2391279.png)
![9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2391281.png)
![8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391282.png)
![N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2391284.png)

![N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2391286.png)

![3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391289.png)
